molecular formula C11H10N2O2S B15081971 5-(benzylsulfanyl)-2,4(1H,3H)-pyrimidinedione

5-(benzylsulfanyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B15081971
M. Wt: 234.28 g/mol
InChI Key: PXWJSJIDJYAYRB-UHFFFAOYSA-N
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Description

5-(benzylsulfanyl)-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that features a pyrimidine ring substituted with a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfanyl)-2,4(1H,3H)-pyrimidinedione typically involves the reaction of 2,4(1H,3H)-pyrimidinedione with benzylthiol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrimidinedione, followed by the addition of benzylthiol to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

5-(benzylsulfanyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted pyrimidinediones depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(benzylsulfanyl)-2,4(1H,3H)-pyrimidinedione depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The benzylsulfanyl group can interact with the active site of the enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-pyrimidinedione: The parent compound without the benzylsulfanyl group.

    5-(methylsulfanyl)-2,4(1H,3H)-pyrimidinedione: A similar compound with a methylsulfanyl group instead of a benzylsulfanyl group.

Uniqueness

5-(benzylsulfanyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the benzylsulfanyl group, which can impart different chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-benzylsulfanyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-10-9(6-12-11(15)13-10)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWJSJIDJYAYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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